An In-depth Technical Guide to the Physical Properties of 2,8-dichloro-4-methylquinoline
An In-depth Technical Guide to the Physical Properties of 2,8-dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular and Physicochemical Properties
The fundamental physical and chemical attributes of a compound are critical for its application in research and development. The following table summarizes the known and estimated properties of 2,8-dichloro-4-methylquinoline.
| Property | Value | Source |
| Chemical Name | 2,8-dichloro-4-methylquinoline | N/A |
| CAS Number | 815583-95-0 | [1] |
| Molecular Formula | C₁₀H₇Cl₂N | [1] |
| Molecular Weight | 212.08 g/mol | [1] |
| Melting Point | Not available (Estimated to be a solid at room temperature based on related compounds) | Inferred |
| Boiling Point | Not available | Inferred |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Based on the structure of 2,8-dichloro-4-methylquinoline and data from analogous compounds, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro-substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The carbons bearing the chloro-substituents and the nitrogen atom will exhibit characteristic chemical shifts.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 2,8-dichloro-4-methylquinoline will likely exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic and methyl groups.
-
C=C and C=N stretching vibrations within the quinoline ring.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 2,8-dichloro-4-methylquinoline (212.08 g/mol ), along with isotopic peaks due to the presence of two chlorine atoms.[3]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of 2,8-dichloro-4-methylquinoline. These protocols are standard procedures applicable to solid organic compounds.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 2,8-dichloro-4-methylquinoline is packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4][5]
Causality Behind Experimental Choices:
-
A slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
-
Using a finely powdered sample ensures uniform heat distribution.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its handling, formulation, and application.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) are selected.
-
Sample Addition: A small, accurately weighed amount of 2,8-dichloro-4-methylquinoline (e.g., 1 mg) is added to a known volume of each solvent (e.g., 1 mL) in a separate vial.
-
Mixing: The vials are agitated (e.g., by vortexing or shaking) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If not, it is classified as partially soluble or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy.[6][7]
Causality Behind Experimental Choices:
-
Using a range of solvents with different polarities provides a comprehensive solubility profile.
-
Agitation and temperature control are necessary to achieve a true equilibrium state for accurate assessment.
Diagram of Solubility Assessment Workflow:
Caption: Workflow for Solubility Assessment.
Conclusion
While specific experimental data for 2,8-dichloro-4-methylquinoline remains elusive in readily accessible literature, this technical guide provides a comprehensive framework for its physical and chemical characterization. By leveraging data from analogous quinoline derivatives and outlining standard experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to handle, analyze, and utilize this compound effectively. The provided methodologies for determining melting point and solubility, along with the anticipated spectroscopic characteristics, serve as a valuable resource for initiating and guiding laboratory work with 2,8-dichloro-4-methylquinoline.
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